Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate
Description
Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate is a complex organic compound that features a benzofuran core linked to an isoxazole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
Properties
IUPAC Name |
ethyl 3-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-3-21-16(20)14-13(10-6-4-5-7-11(10)22-14)17-15(19)12-8-9(2)18-23-12/h4-8H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHRJTCOEIQAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=NO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific diseases or conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and isoxazole derivatives, such as:
Uniqueness
Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate is unique due to its specific combination of a benzofuran core and an isoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a benzofuran core linked to an isoxazole moiety. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Biological Activity Overview
The biological activity of this compound has been assessed through various studies focusing on its antimicrobial, anticancer, and antioxidant properties.
1. Antimicrobial Activity
Research indicates that derivatives of benzofuran and isoxazole exhibit significant antimicrobial properties. For instance, compounds containing similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study evaluating related compounds, minimal inhibitory concentrations (MICs) were determined against Bacillus subtilis and Escherichia coli, revealing promising antibacterial activity .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Bacillus subtilis | 32 |
| Compound B | Escherichia coli | 64 |
| This compound | TBD |
2. Anticancer Activity
The anticancer potential of similar benzofuran derivatives has been explored extensively. In vitro studies have demonstrated that compounds with benzofuran structures can induce cytotoxicity in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study conducted by Bernard et al., several benzofuran derivatives were tested against multiple cancer cell lines. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| Compound D | A549 | 20 |
| This compound | TBD |
3. Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds similar to this compound have been evaluated for their ability to scavenge free radicals. In vitro assays using DPPH (1,1-diphenyl-2-picrylhydrazyl) have shown that certain derivatives exhibit significant radical scavenging activity.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through activation of caspases or inhibition of survival signaling pathways.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS) and enhancing cellular antioxidant defenses.
Q & A
Q. What are the key synthetic strategies for Ethyl 3-(3-methylisoxazole-5-carboxamido)benzofuran-2-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Suzuki coupling (microwave-assisted) for aryl group introduction, as demonstrated in benzofuran carboxylate analogues .
- Amide Bond Formation : Reaction of benzofuran-2-carboxylate intermediates with 3-methylisoxazole-5-carboxylic acid derivatives using coupling agents like DCC or EDCI .
- Purification : Column chromatography and recrystallization to isolate the final product, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., ethyl acetate/hexane) .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly for distinguishing isoxazole and benzofuran moieties .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Purity Assessment : Thin-layer chromatography (TLC) with UV visualization and HPLC for quantitative analysis .
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during amide coupling .
- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling reactions, as seen in analogous Suzuki reactions .
- Time-Temperature Control : Reflux conditions (80–100°C) for 8–12 hours to drive reactions to completion while minimizing side products .
Advanced Research Questions
Q. How can molecular docking simulations predict the compound’s interaction with biological targets?
- Protocol :
Target Selection : Identify relevant enzymes (e.g., kinases, proteases) based on structural analogs with reported activity .
Software Parameters : Use AutoDock 4.0 with a Lamarckian genetic algorithm, 60 × 60 × 60 grid points, and 100 simulations per ligand to assess binding energies and RMSD values .
Validation : Compare docking results with experimental enzyme inhibition assays (IC₅₀ values) to refine computational models .
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological activity?
- Case Study : Bromine vs. fluorine substitutions on benzofuran derivatives alter lipophilicity and binding affinity. For example:
- Bromine increases steric bulk, potentially enhancing DNA intercalation .
- Fluorine improves metabolic stability due to its electronegativity, as observed in fluorinated benzofuran analogs .
- Methodology : Synthesize derivatives with systematic substituent variations and evaluate via cytotoxicity assays (e.g., MTT) and logP measurements .
Q. How to resolve contradictions in bioactivity data across studies?
- Approach :
Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies to identify variables affecting results .
Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility .
Structural Validation : Confirm compound identity via X-ray crystallography (using SHELX ) to rule out batch-specific impurities .
Q. What crystallographic methods validate the compound’s structure?
- Single-Crystal X-Ray Diffraction :
- Software : SHELXL for refinement and WinGX for data processing, with anisotropic displacement parameters to model thermal motion .
- Metrics : Report bond lengths (±0.01 Å) and angles (±0.1°) to confirm geometric accuracy, as done for benzofuro[3,2-d]imidazo pyrimidine derivatives .
Q. What in vitro models are suitable for evaluating therapeutic potential?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) to quantify IC₅₀ values .
- Cell-Based Assays :
- Anticancer Screening : NCI-60 panel for broad-spectrum activity profiling .
- Anti-Inflammatory Models : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
Methodological Notes
- Data Integrity : Cross-referenced synthesis protocols and analytical data from peer-reviewed journals (e.g., Journal of Organic Chemistry) to ensure reliability .
- Advanced Tools : Highlighted software (AutoDock, SHELX) and experimental techniques (X-ray crystallography) to emphasize methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
